molecular formula C19H19FN2O3 B2597892 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034410-95-0

2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No. B2597892
CAS RN: 2034410-95-0
M. Wt: 342.37
InChI Key: HUHDRGDJUASPBL-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, an oxazepine ring, and an acetamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The chemical compound 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide, although not directly mentioned in available literature, shares structural similarities with various compounds studied for their chemical properties and synthesis methods. For instance, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity demonstrates the chemical versatility of similar fluorophenyl compounds (Sunder & Maleraju, 2013). Additionally, the study on polymorphism of linezolid, an oxazolidinone antibiotic, through single-crystal, powder diffraction, and NMR study highlights the importance of structural analysis in understanding the properties of complex organic compounds (Maccaroni et al., 2008).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed novel potential antipsychotic agents that do not interact with dopamine receptors, offering a new therapeutic pathway for antipsychotic drugs (Wise et al., 1987). This research indicates the potential psychiatric applications of structurally related compounds.

Antitumor and Antifungal Activities

The exploration of amino acid ester derivatives containing 5-fluorouracil for their antitumor activity showcases the potential of fluorine-substituted compounds in cancer therapy (Xiong et al., 2009). Additionally, studies on triazole-oxadiazoles against Candida species have demonstrated potent antifungal and apoptotic effects, highlighting the broad-spectrum bioactivity of such compounds (Çavușoğlu et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many compounds with similar structures are used in pharmaceuticals and can have a variety of effects, such as inhibiting specific enzymes or binding to certain receptors .

properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-7-3-1-5-14(16)11-18(23)21-9-10-22-12-15-6-2-4-8-17(15)25-13-19(22)24/h1-8H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHDRGDJUASPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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